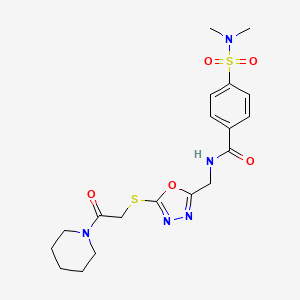![molecular formula C12H15Cl2NO B2373288 [1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol CAS No. 415946-99-5](/img/structure/B2373288.png)
[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not available in the literature .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
- Triprolidinium dichloranilate–chloranilic acid–methanol–water compound: This research presents a compound where the N atoms on the pyrrolidine and pyridine groups are protonated, with methanol solvent molecules disordered over two positions. The crystal structure reveals various interactions like N—H⋯O, O—H⋯O, and C—H⋯O, and also π–π interactions between benzene rings (Dayananda et al., 2012).
Molecular Structure and Synthesis
- Synthesis of 5-methoxylated 3-pyrrolin-2-ones: This study involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, leading to 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Physicochemical Properties and Corrosion Inhibition
- 1,2,3-Triazole derivatives as corrosion inhibitors: This research discusses how (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol functions as a corrosion inhibitor for mild steel in acidic mediums, revealing its application in protecting metal surfaces (Ma et al., 2017).
Complex Chemical Reactions
- Construction of Polyheterocyclic Systems: This paper details the construction of unique polyheterocyclic compounds through a multicomponent reaction, demonstrating the versatility of compounds with pyrrolidine components in complex chemical syntheses (Cao et al., 2019).
Applications in Organic Chemistry
- Synthesis of highly substituted pyrroles: A study outlines the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst, showing the use of pyrrolidine-related compounds in the synthesis of complex organic structures (Saeidian et al., 2013).
Wirkmechanismus
Target of Action
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of 2,4-dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have a direct virucidal effect on certain viruses .
Result of Action
2,4-dichlorobenzyl alcohol, a structurally related compound, is known to have antiseptic properties, suggesting that it may have a bactericidal or virucidal effect .
Action Environment
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to maintain antimicrobial activity for 5 to 10 minutes after brushing .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYWUHVYUYHVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=C(C=C2)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)


![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)


![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)

